N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide
Description
N-[3-(Trifluoromethyl)phenyl]quinoxaline-6-carboxamide is a quinoxaline derivative characterized by a trifluoromethylphenyl substituent at the carboxamide position. Its molecular formula is C₁₆H₁₀F₃N₃O, with a molar mass of 317.27 g/mol and a monoisotopic mass of 317.0776 Da . The compound’s structure combines a planar quinoxaline core with a lipophilic trifluoromethyl group, which enhances metabolic stability and binding affinity to hydrophobic targets.
Properties
Molecular Formula |
C16H10F3N3O |
|---|---|
Molecular Weight |
317.26 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)11-2-1-3-12(9-11)22-15(23)10-4-5-13-14(8-10)21-7-6-20-13/h1-9H,(H,22,23) |
InChI Key |
GZAZINRCHQAMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=NC=CN=C3C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization. One common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with quinoxaline-6-carboxamide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods may include the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide has been investigated for its potential as an anticancer agent. The compound exhibits activity against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7). Its mechanism appears to involve the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cancer cell proliferation and survival.
Case Studies
A study demonstrated that derivatives of quinoxaline compounds, including this compound, showed significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation and DNA damage .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 5.0 |
| This compound | MCF-7 | 6.5 |
Antimicrobial Properties
Broad-Spectrum Activity
Research indicates that quinoxaline derivatives possess notable antimicrobial properties. This compound has shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Case Studies
In a recent study, a series of quinoxaline derivatives were screened for antibacterial activity, revealing that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 6.25 |
| This compound | Pseudomonas aeruginosa | 12.5 |
Neuropharmacological Applications
Anxiolytic Effects
Recent studies have explored the neuropharmacological potential of quinoxaline derivatives, including this compound. The compound has been evaluated for its anxiolytic effects with promising results indicating low toxicity and significant behavioral improvements in animal models .
Case Studies
In one study, the compound was administered to mice in various doses, leading to a marked reduction in anxiety-like behaviors compared to controls. This suggests that quinoxaline derivatives could be developed into therapeutic agents for anxiety disorders.
| Compound | Model | Anxiolytic Effect |
|---|---|---|
| This compound | Mouse model | Significant reduction in anxiety-like behavior |
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
The following table summarizes structural analogues of N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide and their substituent variations:
Key Observations:
K216-7618 (MW 500.53) exhibits higher molecular weight and lipophilicity due to bis(4-fluorophenyl) groups, which may limit blood-brain barrier permeability but enhance target binding in hydrophobic pockets . BH49414 incorporates a morpholine group, improving solubility (logP ≈ 1.8) and making it suitable for intravenous formulations .
Biological Activity: N-(5-Chloropyridin-2-yl)quinoxaline-6-carboxamide (compound 1 in ) demonstrated anticancer activity in colorectal cancer models, likely due to halogen-induced DNA intercalation or kinase inhibition . JTL (thiophene derivative) may exhibit unique binding interactions with sulfur-sensitive targets, such as cysteine proteases or metal-containing enzymes .
SAR Insights :
Anticancer Potential
- Quinoxaline derivatives like N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide induce apoptosis in colorectal cancer cells, with IC₅₀ values in the low micromolar range .
Drug Discovery Screening
- K216-7618 and BH49414 are utilized in screening libraries, highlighting their relevance in hit-to-lead optimization for kinase or GPCR targets .
Biological Activity
N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including this compound, are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them valuable in drug development .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation: The compound can affect various signaling pathways, including those involved in apoptosis and inflammation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A431 (Skin Cancer) | 0.29 - 0.90 | |
| HepG2 (Liver Cancer) | 1.9 - 2.3 | |
| MCF-7 (Breast Cancer) | 3.23 |
The compound exhibits significant cytotoxicity against these cell lines, comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | |
| Escherichia coli | 16 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of quinoxaline derivatives has been documented through various assays measuring cytokine production and inflammatory markers. This compound has shown the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Trifluoromethyl Group: Enhances lipophilicity and biological activity.
- Carboxamide Functionality: Plays a critical role in binding interactions with biological targets.
Research has indicated that modifications to these functional groups can significantly alter the compound's efficacy and selectivity .
Case Studies
- Anticancer Efficacy Study: A study evaluated the effect of this compound on A431 skin cancer cells. The compound inhibited Stat3 phosphorylation, leading to reduced cell viability and increased apoptosis rates .
- Antimicrobial Activity Assessment: In a comparative study against common pathogens, this compound demonstrated superior activity compared to traditional antibiotics, suggesting potential for use in resistant infections .
Q & A
What are the optimized synthetic routes for N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide, and how are intermediates purified?
Basic Research Question
The synthesis typically involves condensation of 3-(trifluoromethyl)aniline with quinoxaline-6-carbonyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a catalyst. A modified approach from related quinoxaline derivatives (e.g., 2-Ethoxy-1,3-bis(3-(trifluoromethyl)phenyl)-1,3-dihydro-1H-imidazo[4,5-b]quinoxaline ) employs triethyl orthoformate under argon to prevent oxidation . Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (e.g., 80% in cited protocols) requires strict moisture control and inert gas flow .
Which spectroscopic and analytical techniques are critical for structural validation of this compound?
Basic Research Question
Key methods include:
- 1H/13C NMR : To confirm substituent positions (e.g., trifluoromethylphenyl at N1 and carboxamide at C6). Aromatic proton shifts typically appear at δ 7.5–8.5 ppm, with CF3 groups causing deshielding .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ expected at m/z 362.09).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%).
How does crystallographic analysis resolve conformational ambiguities in this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) reveals planar quinoxaline cores with dihedral angles <10° between the trifluoromethylphenyl group and the carboxamide. Data from analogous compounds (e.g., Crystal parameters : Monoclinic space group P2₁/c, a = 10.21 Å, b = 14.32 Å, c = 15.67 Å, β = 95.2°) highlight intramolecular hydrogen bonds (N–H···O=C) stabilizing the structure . Refinement protocols (SHELXL) achieve R1 < 0.05 for high-resolution datasets .
What methodologies are recommended for impurity profiling and batch consistency?
Advanced Research Question
Impurities (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile or incomplete amidation byproducts) are quantified via:
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), UV detection at 254 nm.
- LC-MS/MS : ESI+ mode to identify trace intermediates (e.g., m/z 320.1 for de-carboxamide analogs) .
- Residual Solvent Analysis : Headspace GC-MS for dichloromethane or ethanol limits (ICH Q3C guidelines).
How does the compound behave under accelerated stability conditions?
Advanced Research Question
Stress testing (40°C/75% RH for 6 months) reveals:
- Photodegradation : UV/Vis spectroscopy shows λmax shifts (>5 nm) under UV light, indicating aryl-amide bond cleavage.
- Hydrolytic Stability : pH 1–13 studies (37°C) confirm resistance to hydrolysis (t1/2 > 24 hrs at neutral pH) .
- Thermal Analysis : DSC/TGA shows decomposition onset at 220°C, correlating with melting point data (189–191°C) .
Can DFT calculations predict electronic properties relevant to bioactivity?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) suggest moderate electrophilicity.
- Electrostatic Potential Maps : Negative potential localized at the carboxamide oxygen, indicating hydrogen-bond acceptor sites .
- Absolute Hardness (η) : Derived from ionization potential (IP) and electron affinity (EA) via η = (IP – EA)/2. Values >3.5 eV classify the compound as "hard," favoring interactions with polar biological targets .
How do substituent variations impact spectroscopic and reactivity profiles?
Advanced Research Question
Comparative studies with analogs (e.g., 6-Nitro-3-(trifluoromethyl)quinoxaline or 2-Mercapto-6-nitro derivatives ) reveal:
- Nitro Groups : Redshift UV/Vis absorption (Δλ ~30 nm) due to extended conjugation.
- Thiol Substituents : Increased solubility in polar aprotic solvents (DMSO >100 mg/mL) but reduced thermal stability .
- SAR Trends : Trifluoromethyl groups enhance metabolic stability, while carboxamides improve target binding (e.g., kinase inhibition assays) .
What challenges arise in scaling up synthesis for preclinical studies?
Advanced Research Question
Key issues include:
- Byproduct Formation : Aggressive stirring and controlled reagent addition minimize dimerization (e.g., bis-quinoxaline impurities).
- Solvent Recovery : Ethanol recrystallization waste requires fractional distillation for reuse (≥95% purity).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (amide C=O stretch at ~1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
